![molecular formula C15H14N2 B14506928 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole CAS No. 64837-03-2](/img/structure/B14506928.png)
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by a fused ring system that includes a pyridine ring and a carbazole moiety. Pyridocarbazoles are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole typically involves the Fischer indole reaction. This reaction starts with the cyclization of N-substituted-1,2,3,4-tetrahydro-6- and -7-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation . The reaction conditions often require refluxing in a nitrogen atmosphere and the use of solvents such as xylene .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to the fully aromatic pyridocarbazole.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as red lead (Pb3O4) are used for oxidation.
Reduction: Hydrogenation can be performed using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces fully aromatic pyridocarbazoles.
Reduction: Yields various hydrogenated derivatives.
Substitution: Results in substituted pyridocarbazoles with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Phenethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1,2,3,4-Tetrahydro-9H-carbazole
- Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate
Uniqueness
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
64837-03-2 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
8,9,10,11-tetrahydro-7H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h3-4,7-9,17H,1-2,5-6H2 |
Clave InChI |
NXHJOIGVGCZYSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


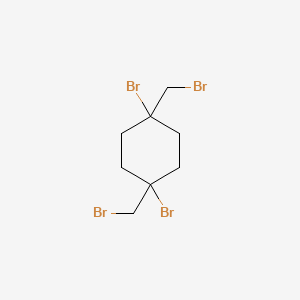
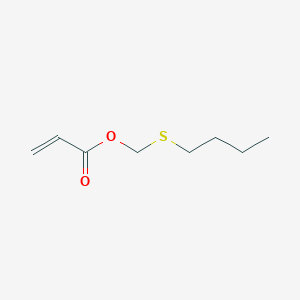
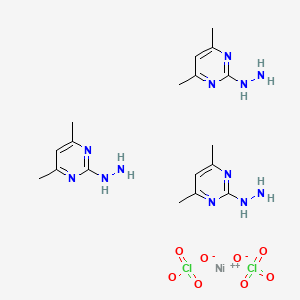
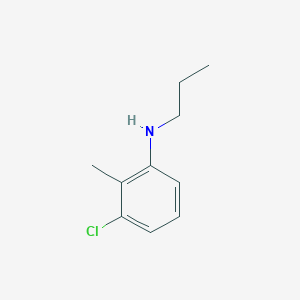


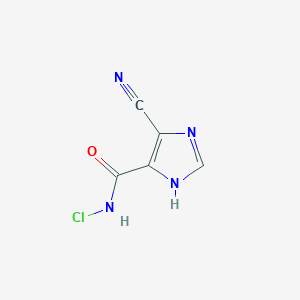



![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
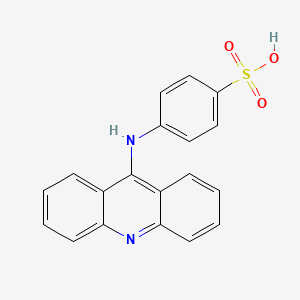
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
